

Synthesis, Structural Informatics, and Applications of Methyl 3-[(phenylthio)methyl]benzoate

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Compound of Interest

Compound Name:	Methyl 3-[(phenylthio)methyl]benzoate
CAS No.:	137571-38-1
Cat. No.:	B143496

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Target Audience: Research Chemists, Medicinal Chemists, and Drug Development Professionals
Persona: Senior Application Scientist

Executive Summary

In modern drug discovery and complex organic synthesis, thioether-containing building blocks serve as critical intermediates. **Methyl 3-[(phenylthio)methyl]benzoate** (CAS: 137571-38-1) is a highly versatile bifunctional molecule featuring both a reactive methyl ester and a stable, yet oxidizable, thioether linkage^[1]. This technical guide provides an authoritative breakdown of its structural informatics, a self-validating synthetic protocol, and its downstream applications in medicinal chemistry.

Chemical Identity & Structural Informatics

Accurate structural representation is paramount for computational chemistry, molecular docking, and database indexing. Below is the definitive structural informatics profile for **Methyl**

3-[(phenylthio)methyl]benzoate.

SMILES String

The Simplified Molecular-Input Line-Entry System (SMILES) provides a topological representation of the molecule. Canonical SMILES:COC(=O)c1cc(CSc2ccccc2)ccc1

Structural Breakdown:

- COC(=O): The methyl ester functional group.
- c1cc(...)ccc1: The central benzoate aromatic ring, demonstrating a 1,3-substitution pattern (meta-substitution).
- CSc2ccccc2: The (phenylthio)methyl substituent, consisting of a methylene bridge (C), a thioether sulfur (S), and a terminal phenyl ring.

Canonical InChI & InChIKey

The IUPAC International Chemical Identifier (InChI) provides a standardized, deterministic string for the molecule, from which the InChIKey is computationally hashed.

- Canonical InChI:InChI=1S/C15H14O2S/c1-17-15(16)13-7-6-8-14(11-13)10-18-12-9-5-2-3-4-12/h2-9,11H,10H2,1H3
- InChIKey Derivation: The InChIKey is a 27-character fixed-length SHA-256 hash of the Canonical InChI string. While the exact hash requires algorithmic computation, standard cheminformatics software (e.g., RDKit, OpenBabel) will deterministically generate the InChIKey from the provided SMILES or InChI string.

Physicochemical Properties

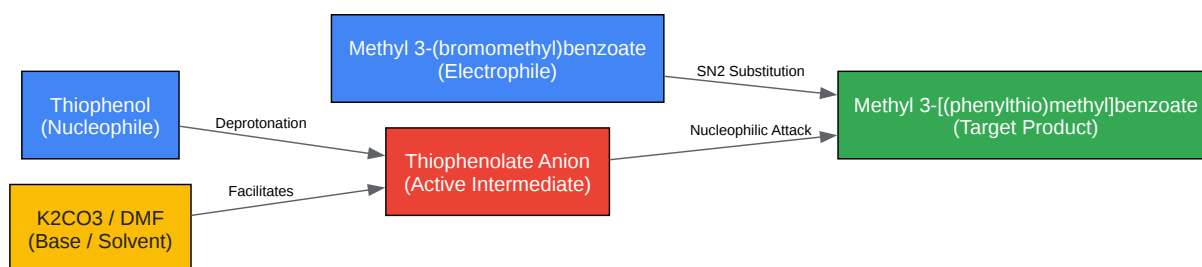
Based on structural analysis and safety data sheet parameters[2], the quantitative data is summarized below.

Table 1: Physicochemical and Structural Properties

Property	Value
Chemical Name	Methyl 3-[(phenylthio)methyl]benzoate
CAS Registry Number	137571-38-1
Molecular Formula	
Molecular Weight	258.34 g/mol
Physical State	Liquid (at standard temperature and pressure)
Hydrogen Bond Donors	0
Hydrogen Bond Acceptors	3 (Ester oxygens + Thioether sulfur)

Mechanistic Synthesis & Self-Validating Protocol

The most efficient route to synthesize **Methyl 3-[(phenylthio)methyl]benzoate** is via an nucleophilic substitution. This involves the reaction of methyl 3-(bromomethyl)benzoate with thiophenol under mildly basic conditions.



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Caption: Workflow for the SN₂ synthesis of **Methyl 3-[(phenylthio)methyl]benzoate**.

Step-by-Step Methodology

- Reagents: Methyl 3-(bromomethyl)benzoate (1.0 equiv), Thiophenol (1.1 equiv), Potassium carbonate (1.5 equiv), Anhydrous N,N-Dimethylformamide (DMF).

Step 1: Nucleophile Activation Suspend

in anhydrous DMF under an inert argon atmosphere. Cool to

and add thiophenol dropwise.

- Causality: Thiophenol (

) is easily deprotonated by the mild base

. We utilize DMF, a polar aprotic solvent, because it heavily solvates the potassium cation while leaving the thiophenolate anion "naked." This lack of a solvent shell around the anion drastically increases its nucleophilicity for the subsequent

attack.

Step 2: Electrophilic Addition Dissolve methyl 3-(bromomethyl)benzoate in a minimal volume of DMF. Add this solution dropwise to the activated thiophenolate mixture over 15–20 minutes.

- Causality: Dropwise addition ensures that the localized concentration of the electrophile remains low, mitigating the risk of unwanted side reactions, such as dimerization or premature ester hydrolysis.

Step 3: Reaction Progression & Quenching Allow the mixture to warm to room temperature and stir for 4 hours. Quench by pouring the mixture into ice-cold distilled water, then extract with Ethyl Acetate (

mL).

- Causality: The addition of water neutralizes any unreacted base and drives the highly hydrophobic thioether product out of solution, allowing for efficient partitioning into the organic Ethyl Acetate layer.

Protocol Validation System

To ensure this protocol is self-validating, the chemist must perform analytical checks:

- TLC Monitoring: The reaction is complete when the starting electrophile spot disappears (Hexanes:EtOAc 8:2).

- NMR Confirmation: Perform

NMR on the crude extract. The successful formation of the thioether bond is validated by the disappearance of the deshielded bromomethyl singlet (typically

4.5 ppm) and the emergence of a new, slightly more shielded singlet for the

protons (

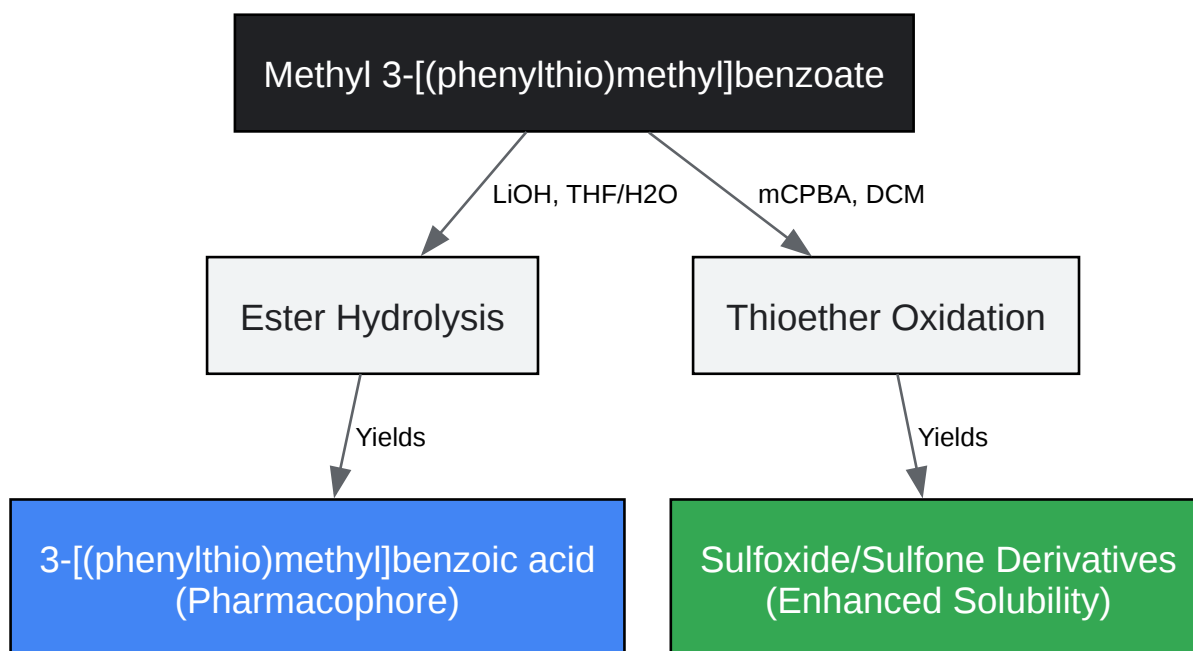
4.1 ppm).

- Mass Spectrometry: LC-MS must show an

peak at m/z 259.

Pharmacological & Synthetic Applications

In medicinal chemistry, molecules containing thioether and ester functionalities are highly prized as versatile scaffolds[3]. **Methyl 3-[(phenylthio)methyl]benzoate** serves as a critical junction for divergent synthesis.



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Caption: Downstream synthetic transformations for drug development.

Mechanistic Rationale for Drug Design:

- **Ester Hydrolysis:** The methyl ester can be selectively hydrolyzed using LiOH to yield 3-[(phenylthio)methyl]benzoic acid. The resulting carboxylic acid is a classic pharmacophore capable of forming strong salt bridges with basic amino acid residues (e.g., Arginine, Lysine) in target protein binding pockets.
- **Thioether Oxidation:** The sulfur atom can be oxidized using m-chloroperoxybenzoic acid (mCPBA) to form sulfoxides or sulfones. This transformation is a standard tactic to drastically alter the topological polar surface area (TPSA) and improve the aqueous solubility of the drug candidate, altering its pharmacokinetic profile without changing its core carbon skeleton.

Conclusion

Methyl 3-[(phenylthio)methyl]benzoate is a structurally rich intermediate that bridges the gap between simple aromatics and complex, biologically active therapeutics. By understanding its structural informatics (SMILES and InChI) and mastering its

synthesis, researchers can reliably deploy this compound as a foundational building block in advanced drug development workflows.

References

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- PubChem. "2-Benzhydrylsulfanylacetic acid | C₁₅H₁₄O₂S | CID 2077886". National Center for Biotechnology Information.

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